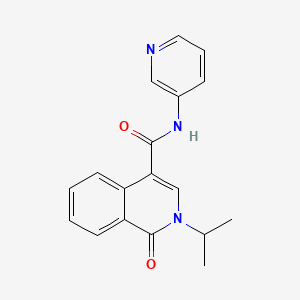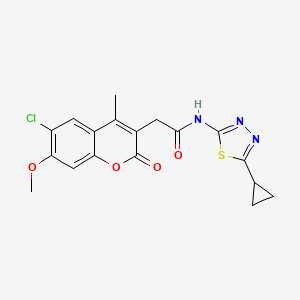![molecular formula C26H23N3O4 B11013018 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11013018.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a quinazolinone core (with a fused benzene ring) and an isoindole moiety.
- The compound’s systematic name reflects its substituents and functional groups.
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: is a complex organic compound with a fused quinazolinone and isoindole ring system.
Preparation Methods
- One synthetic route involves a three-component imino Diels–Alder (DA) reaction :
- Anilines, o-phthalaldehyde, and dienophiles (such as isoeugenol or anethole) react to form the 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) series.
- Another variant uses isoprene as a dienophile to yield the 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ) series.
- Industrial production methods may involve optimization of these synthetic routes.
Chemical Reactions Analysis
- The compound can undergo various reactions, including:
Oxidation: Oxidative transformations of the aromatic rings.
Reduction: Reduction of carbonyl groups or other functional moieties.
Substitution: Substitution reactions at various positions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel heterocyclic systems.
Biology and Medicine: Research investigates its potential as an antitumor agent (e.g., against MCF-7, SKBR3, PC3, and HeLa cells).
Industry: Applications could extend to materials science or pharmaceuticals.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, researchers may compare it to related quinazolinones, isoindoles, or quinolines.
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H23N3O4/c1-33-18-12-10-17(11-13-18)14-15-27-23(30)16-28-24-19-6-2-3-7-20(19)26(32)29(24)22-9-5-4-8-21(22)25(28)31/h2-13,24H,14-16H2,1H3,(H,27,30) |
InChI Key |
UYMKDCJWLRYZDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-methyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11012939.png)


![2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11012953.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11012959.png)
![N-[4-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11012962.png)
![2'-cyclopentyl-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012970.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-chlorobenzenesulfonate](/img/structure/B11012975.png)


![N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11013014.png)

![2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11013028.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine](/img/structure/B11013031.png)
